molecular formula C31H32N4O5S B2871685 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689759-95-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Cat. No.: B2871685
CAS No.: 689759-95-3
M. Wt: 572.68
InChI Key: DULNKWTYLADUOC-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a structurally complex small molecule featuring multiple pharmacologically relevant motifs:

  • Benzodioxol moiety: A 1,3-benzodioxole group at the N-terminus, known for enhancing metabolic stability and influencing receptor binding through its electron-rich aromatic system .
  • Quinazolinone core: A 3,4-dihydroquinazolin-4-one scaffold, a heterocyclic system frequently utilized in kinase inhibitors and anticancer agents due to its planar structure and hydrogen-bonding capabilities .
  • Morpholine substituent: A morpholin-4-yl group at position 6 of the quinazolinone, which improves aqueous solubility and modulates pharmacokinetic properties .
  • Phenylethyl side chain: A 2-phenylethyl group at position 3 of the quinazolinone, which may enhance hydrophobic interactions with target proteins .

This compound’s design suggests applications in therapeutic areas such as oncology or neurology, leveraging its multifunctional architecture for targeted activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O5S/c1-2-28(29(36)32-22-8-11-26-27(18-22)40-20-39-26)41-31-33-25-10-9-23(34-14-16-38-17-15-34)19-24(25)30(37)35(31)13-12-21-6-4-3-5-7-21/h3-11,18-19,28H,2,12-17,20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULNKWTYLADUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=C(C=C4)N5CCOCC5)C(=O)N3CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a complex organic compound exhibiting potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Overview of the Compound

This compound features a unique structural framework that combines a benzodioxole ring , a morpholine moiety , and a dihydroquinazoline unit . Its molecular formula is C22H26N2O5SC_{22}H_{26}N_2O_5S, indicating the presence of multiple functional groups that may contribute to its biological activity. The intricate structure suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Ring : This is achieved through the condensation of catechol with formaldehyde under acidic conditions.
  • Introduction of the Morpholine and Dihydroquinazoline Units : These are incorporated via nucleophilic substitution reactions and cyclization processes involving appropriate precursors.
  • Sulfonamide Formation : The final step involves reacting the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity. For instance, it may inhibit kinases involved in signal transduction pathways critical for cell proliferation and survival.
  • Signal Transduction Interference : The compound may disrupt key signaling pathways, leading to altered cellular responses that can affect cancer cell growth and survival.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, it has shown effectiveness against leukemia cell lines with IC50 values in the low micromolar range.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
  • Antimicrobial Effects : Some studies indicate potential antimicrobial activity against specific bacterial strains, suggesting its use in treating infections.

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound on MV4-11 and MOLM13 leukemia cells. The results demonstrated significant inhibition of cell proliferation at concentrations around 0.3 µM and 1.2 µM, respectively. Western blot analysis revealed downregulation of phospho-MAPK pathways in treated cells, indicating a mechanism involving signal transduction disruption.

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. Results indicated a reduction in TNF-alpha levels in macrophage cultures treated with the compound, supporting its potential as an anti-inflammatory agent.

Data Summary Table

Biological Activity Effect Observed Concentration Range (µM) Mechanism
AnticancerInhibition of cell proliferation0.3 - 1.2MAPK pathway inhibition
Anti-inflammatoryReduction of TNF-alpha levelsVariesCytokine modulation
AntimicrobialInhibition of bacterial growthVariesDirect antimicrobial action

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name / Class Core Structure Key Substituents Functional Groups
Target Compound Quinazolinone 6-Morpholinyl, 3-(2-phenylethyl), N-(2H-1,3-benzodioxol-5-yl) Benzodioxol, sulfanyl, morpholine, carbonyl
1,2,4-Triazole Derivatives 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl, fluorophenyl, thione
Morpholinyl Pyrimidine Sulfonamide Pyrimidine 5-Bromo-2-morpholin-4-yl, 2,4,6-trimethylbenzenesulfonamide Morpholine, sulfonamide, bromine
Butanamide Derivatives Butanamide Phenoxyacetamido, tetrahydro-pyrimidinyl, diphenylhexan Sulfonamide, hydroxy, fluorophenyl

Key Observations:

Heterocyclic Cores: The target compound’s quinazolinone core offers rigidity and hydrogen-bonding sites, contrasting with the 1,2,4-triazole in derivatives, which exhibit tautomerism (thione ↔ thiol) affecting reactivity and target binding . Pyrimidine-based compounds () prioritize planar stacking interactions, whereas butanamide derivatives () emphasize stereochemical complexity for chiral recognition .

Substituent Effects: Morpholine vs. Benzodioxol vs. Fluorophenyl: The benzodioxol group in the target compound may confer metabolic resistance compared to fluorophenyl substituents in and analogs, which are prone to oxidative defluorination .

Sulfur-Containing Linkages :

  • The sulfanyl bridge in the target compound provides flexibility and redox activity, whereas sulfonamide groups () prioritize strong hydrogen-bonding and electrostatic interactions .

Key Insights:

  • The target compound’s sulfanyl linkage likely forms via a nucleophilic substitution between a thiolate and a halogenated quinazolinone precursor, analogous to S-alkylation steps in .
  • Tautomerism in triazole derivatives () complicates structural characterization, necessitating IR and NMR to confirm dominant tautomeric forms, whereas the target compound’s quinazolinone core lacks such ambiguity .

Pharmacological and Physicochemical Properties

While specific activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Solubility : Morpholine and benzodioxol groups enhance aqueous solubility compared to sulfonamide- or fluorophenyl-rich analogs .
  • Target Selectivity: The quinazolinone core’s planar structure may favor kinase inhibition, contrasting with triazole derivatives (), which often target enzymes like cyclooxygenase or carbonic anhydrase .
  • Metabolic Stability : Benzodioxol’s resistance to CYP450-mediated oxidation may extend half-life relative to ’s diphenylhexan derivatives, which contain metabolically labile hydroxy groups .

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